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Cat. No.: B2907312 Get Quote

Introduction
4-Formylbenzenesulfonyl chloride is a bifunctional organic compound of significant interest

in medicinal chemistry and organic synthesis. Its utility as a building block stems from the

presence of two reactive functional groups: a sulfonyl chloride and an aldehyde. The sulfonyl

chloride moiety readily participates in sulfonylation reactions, enabling the formation of

sulfonamides and sulfonate esters, which are prevalent motifs in a wide array of therapeutic

agents. Concurrently, the aldehyde group serves as a versatile handle for various chemical

transformations, including reductive amination, Wittig reactions, and the formation of Schiff

bases.

A thorough understanding of the spectroscopic properties of 4-formylbenzenesulfonyl
chloride is paramount for its effective utilization in research and development. Spectroscopic

data provides unambiguous confirmation of its chemical structure and purity, which are critical

parameters in drug development and process optimization. This in-depth technical guide

provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data for 4-formylbenzenesulfonyl chloride. The presented data

is a combination of predicted values derived from the analysis of analogous compounds and

established spectroscopic principles. This guide is intended to serve as a valuable resource for

researchers, scientists, and drug development professionals.
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Molecular Structure
The structural representation of 4-formylbenzenesulfonyl chloride is crucial for interpreting

its spectroscopic data. The molecule consists of a benzene ring substituted with a formyl group

(-CHO) and a sulfonyl chloride group (-SO₂Cl) at the para position.

Figure 1: Molecular structure of 4-formylbenzenesulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen

framework of a molecule. For 4-formylbenzenesulfonyl chloride, both ¹H and ¹³C NMR

provide critical information for structural confirmation.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-formylbenzenesulfonyl chloride is predicted to exhibit three

distinct signals in the aromatic and aldehyde regions. The electron-withdrawing nature of both

the sulfonyl chloride and formyl groups significantly deshields the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for 4-Formylbenzenesulfonyl Chloride

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.1 Singlet 1H
Aldehydic proton (-

CHO)

~8.2 Doublet 2H

Aromatic protons

ortho to the formyl

group

~8.0 Doublet 2H

Aromatic protons

ortho to the sulfonyl

chloride group

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm and are

based on the analysis of structurally similar compounds.
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Interpretation:

Aldehydic Proton: A sharp singlet is anticipated at approximately 10.1 ppm. This significant

downfield shift is characteristic of an aldehydic proton, which is strongly deshielded by the

adjacent carbonyl group.

Aromatic Protons: The para-substituted benzene ring will give rise to a classic AA'BB' spin

system, which often appears as two distinct doublets. The protons ortho to the strongly

electron-withdrawing formyl group are expected to resonate further downfield (around 8.2

ppm) compared to the protons ortho to the sulfonyl chloride group (around 8.0 ppm). The

coupling constant between these adjacent aromatic protons is typically in the range of 8-9

Hz.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of 4-formylbenzenesulfonyl chloride is predicted

to show five signals, corresponding to the five chemically non-equivalent carbon atoms in the

molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Formylbenzenesulfonyl Chloride

Chemical Shift (δ, ppm) Assignment

~191 Carbonyl carbon (-CHO)

~145
Aromatic carbon attached to the sulfonyl

chloride group (C-SO₂Cl)

~140
Aromatic carbon attached to the formyl group

(C-CHO)

~131 Aromatic carbons ortho to the formyl group

~129
Aromatic carbons ortho to the sulfonyl chloride

group

Note: Predicted chemical shifts are relative to TMS at 0.00 ppm and are based on data from

analogous substituted benzenes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b2907312?utm_src=pdf-body
https://www.benchchem.com/product/b2907312?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2907312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Interpretation:

Carbonyl Carbon: The carbonyl carbon of the aldehyde is expected to have the most

downfield chemical shift, around 191 ppm, which is a characteristic region for this functional

group.

Substituted Aromatic Carbons: The two quaternary aromatic carbons directly attached to the

electron-withdrawing substituents will be significantly deshielded. The carbon bonded to the

sulfonyl chloride group is predicted to be around 145 ppm, while the carbon attached to the

formyl group is expected at approximately 140 ppm.

Unsubstituted Aromatic Carbons: The remaining two signals in the aromatic region

correspond to the protonated carbons. The carbons ortho to the formyl group are predicted

to appear around 131 ppm, and those ortho to the sulfonyl chloride group are expected at

approximately 129 ppm.

Experimental Protocol for NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 4-formylbenzenesulfonyl chloride into a clean, dry NMR

tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃) or

dimethyl sulfoxide-d₆ (DMSO-d₆)). 4-formylbenzenesulfonyl chloride is a solid, and its

solubility should be considered when choosing a solvent.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Cap the NMR tube and gently agitate until the sample is completely dissolved.

Instrumental Parameters for ¹H NMR:

Spectrometer Frequency: 400 MHz or higher for better resolution.

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
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Acquisition Time (AQ): Typically 2-4 seconds.[1]

Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons between scans.

[1]

Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this

concentration.

Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

Instrumental Parameters for ¹³C NMR:

Spectrometer Frequency: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments)

is standard to produce a spectrum with single lines for each carbon.[2]

Acquisition Time (AQ): Typically 1-2 seconds.

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quantitative

analysis, especially for quaternary carbons which have longer relaxation times.[3]

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.[4]

Spectral Width (SW): A range of 0 to 220 ppm is appropriate for most organic molecules.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of 4-formylbenzenesulfonyl chloride is expected to show

characteristic absorption bands for the aldehyde and sulfonyl chloride moieties.

Table 3: Predicted Key IR Absorption Bands for 4-Formylbenzenesulfonyl Chloride
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretching

~2850, ~2750 Weak
Aldehydic C-H stretching

(Fermi doublet)

~1700 Strong C=O stretching of the aldehyde

~1600, ~1475 Medium to Weak Aromatic C=C stretching

~1380 Strong
Asymmetric SO₂ stretching of

the sulfonyl chloride

~1180 Strong
Symmetric SO₂ stretching of

the sulfonyl chloride

~830 Strong
Out-of-plane C-H bending for a

1,4-disubstituted benzene

Interpretation:

Aldehyde Group: The most prominent feature of the aldehyde will be the strong C=O

stretching absorption around 1700 cm⁻¹. Additionally, two weak bands characteristic of the

aldehydic C-H stretch (a Fermi doublet) are expected around 2850 cm⁻¹ and 2750 cm⁻¹.

Sulfonyl Chloride Group: The sulfonyl chloride group will be readily identifiable by two strong

absorption bands corresponding to the asymmetric and symmetric stretching of the S=O

bonds, typically appearing around 1380 cm⁻¹ and 1180 cm⁻¹, respectively.[1]

Aromatic Ring: The presence of the benzene ring will be indicated by C-H stretching

vibrations above 3000 cm⁻¹, C=C stretching absorptions in the 1600-1475 cm⁻¹ region, and

a strong out-of-plane C-H bending vibration around 830 cm⁻¹, which is characteristic of 1,4-

disubstitution.

Experimental Protocol for IR Spectroscopy
Since 4-formylbenzenesulfonyl chloride is a solid, several methods can be used to obtain its

IR spectrum.
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Attenuated Total Reflectance (ATR) Method (Preferred):

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background

spectrum.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquire the IR spectrum.

Clean the crystal and anvil thoroughly with a suitable solvent (e.g., isopropanol) after the

measurement.

Potassium Bromide (KBr) Pellet Method:

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr

powder using an agate mortar and pestle.[5]

Transfer the finely ground powder into a pellet press.

Apply pressure (typically several tons) to form a transparent or translucent pellet.

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used for structural elucidation and confirmation. For 4-
formylbenzenesulfonyl chloride, electron ionization (EI) is a suitable technique.

Predicted Mass Spectrum Data:

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 204, corresponding to the

molecular weight of the molecule (C₇H₅³⁵ClO₃S). An M+2 peak of approximately one-third

the intensity of the molecular ion peak should be observed at m/z 206 due to the natural

abundance of the ³⁷Cl isotope.[1] This isotopic pattern is a key indicator for the presence of a

chlorine atom.
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Predicted Fragmentation Pattern:

The fragmentation of 4-formylbenzenesulfonyl chloride under EI conditions is expected to

proceed through several key pathways initiated by the loss of stable neutral molecules or

radicals.

[C₇H₅ClO₃S]⁺˙
m/z 204/206

[C₇H₅O₃S]⁺
m/z 169- Cl•

[C₇H₅O]⁺
m/z 105

- •SO₂Cl

[C₆H₄SO₂Cl]⁺
m/z 175/177

- •CHO

[C₆H₅]⁺
m/z 77

- CO

[C₆H₄]⁺˙
m/z 76

- SO₂

[C₇H₅ClO]⁺˙
m/z 140/142

Click to download full resolution via product page

Figure 2: Predicted Electron Ionization (EI) mass spectrometry fragmentation pathway for 4-
formylbenzenesulfonyl chloride.

Interpretation of Fragmentation:

Loss of Chlorine Radical (m/z 169): A common initial fragmentation for sulfonyl chlorides is

the loss of a chlorine radical (•Cl) to form the [M-Cl]⁺ ion at m/z 169.

Loss of Sulfonyl Chloride Radical (m/z 105): Cleavage of the C-S bond can lead to the loss

of a sulfonyl chloride radical (•SO₂Cl), resulting in the stable benzoyl cation at m/z 105. This

ion can further lose carbon monoxide (CO) to give the phenyl cation at m/z 77.

Loss of Formyl Radical (m/z 175/177): Fragmentation can also be initiated by the loss of the

formyl radical (•CHO) to yield the chlorosulfonylphenyl cation at m/z 175 (with its

corresponding isotope peak at m/z 177). This fragment can subsequently lose sulfur dioxide

(SO₂) to produce an ion at m/z 111/113.

Loss of Sulfur Dioxide (m/z 140/142): Rearrangement followed by the loss of a neutral sulfur

dioxide (SO₂) molecule from the molecular ion could lead to a fragment at m/z 140/142.
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Experimental Protocol for Mass Spectrometry
Electron Ionization (EI) Mass Spectrometry:

Sample Introduction: For a solid sample like 4-formylbenzenesulfonyl chloride, a direct

insertion probe is typically used. A small amount of the sample is placed in a capillary tube at

the end of the probe.

Ionization: The probe is inserted into the ion source of the mass spectrometer, which is under

high vacuum. The sample is heated to induce vaporization, and the resulting gas-phase

molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6] This

causes ionization and fragmentation of the molecules.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-

charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of each ion as a function of its m/z value.

Conclusion
The spectroscopic data presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and

MS spectra, provide a comprehensive analytical profile of 4-formylbenzenesulfonyl chloride.

This information is essential for the unambiguous identification and characterization of this

important synthetic intermediate. The detailed experimental protocols offer practical guidance

for researchers to obtain high-quality spectroscopic data in the laboratory. By leveraging this

guide, scientists and professionals in drug development can confidently utilize 4-
formylbenzenesulfonyl chloride in their synthetic endeavors, ensuring the integrity and purity

of their target molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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